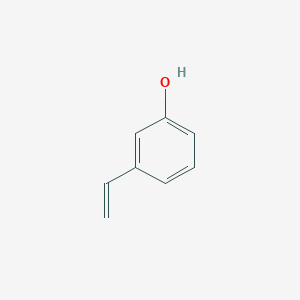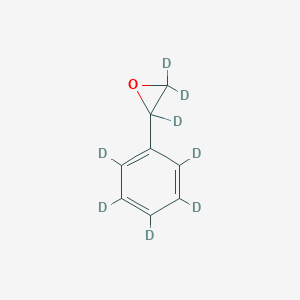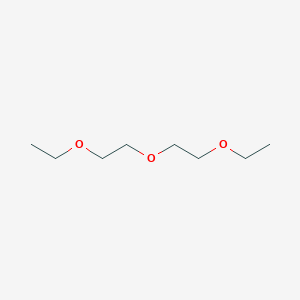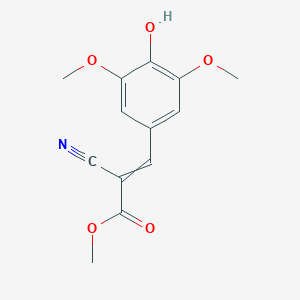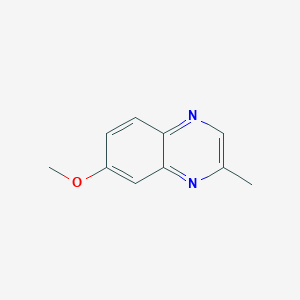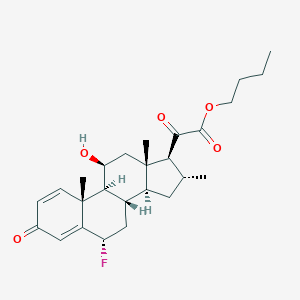
Fluocortinbutyl
Übersicht
Beschreibung
Fluocortin butyl, also known as fluocortin 21-butylate, is a synthetic glucocorticoid corticosteroid. It is marketed under various trade names such as Lenen, Novoderm, Varlane, and Vaspit. This compound is primarily used for its potent anti-inflammatory properties and is commonly utilized in the treatment of dermatological conditions where inflammation is a significant component . Chemically, it is the butyl ester derivative of fluocortin .
Wissenschaftliche Forschungsanwendungen
Fluocortin Butyl hat mehrere Anwendungen in der wissenschaftlichen Forschung:
Biologie: Forschungsstudien verwenden Fluocortin Butyl, um die Mechanismen der Glukokortikoidwirkung und deren Auswirkungen auf zelluläre Prozesse zu verstehen.
Chemie: Es dient als Modellverbindung für die Untersuchung von Veresterungsreaktionen und der Stabilität von Esterbindungen in Kortikosteroiden.
5. Wirkmechanismus
Fluocortin Butyl übt seine Wirkung aus, indem es an Glukokortikoidrezeptoren im Zytoplasma von Zielzellen bindet. Nach der Bindung transloziert der Rezeptor-Ligand-Komplex in den Zellkern, wo er mit Glukokortikoid-Response-Elementen in der DNA interagiert. Diese Interaktion moduliert die Transkription spezifischer Gene, die an Entzündungs- und Immunreaktionen beteiligt sind, was zu einer Verringerung der Entzündung und einer Unterdrückung der Immunantwort führt . Zu den molekularen Zielen gehören verschiedene Zytokine und Enzyme, die am Entzündungsprozess beteiligt sind.
Wirkmechanismus
Target of Action
Fluocortin butyl, a synthetic glucocorticoid corticosteroid , primarily targets the glucocorticoid receptor (GR) . The glucocorticoid receptor is a type of nuclear receptor that is activated by binding to glucocorticoid hormones. This receptor plays a crucial role in regulating various physiological processes, including immune response and inflammation.
Mode of Action
Upon reaching the cellular environment, fluocortin butyl binds to the glucocorticoid receptor, inducing the expression of protein lipocortin 1 . Lipocortin 1 acts as an inhibitor of the enzyme phospholipase A2 , which initiates a cascade of molecular events leading to the formation of inflammatory mediators such as prostaglandins and prostacyclins .
Biochemical Pathways
The binding of fluocortin butyl to the glucocorticoid receptor and the subsequent induction of lipocortin 1 expression leads to the inhibition of the phospholipase A2 pathway . This pathway is responsible for the production of inflammatory mediators. By inhibiting this pathway, fluocortin butyl effectively reduces inflammation.
Pharmacokinetics
Fluocortin butyl is a topically active glucocorticoid C21 ester . It is rapidly broken down by esterases following absorption to inactive fluocortin . This rapid metabolism minimizes systemic exposure to the drug, thereby reducing the risk of side effects and improving its safety profile .
Result of Action
The primary result of fluocortin butyl’s action is the reduction of inflammation . By inhibiting the production of inflammatory mediators, fluocortin butyl alleviates symptoms associated with conditions such as dermatitis, eczema, erythema, first-degree burns, and insect bites .
Vorbereitungsmethoden
Fluocortin butyl is synthesized from flucortolone. The synthetic route involves the esterification of the C21 carboxylic acid metabolite of flucortolone to form the butyl ester . The reaction conditions typically involve the use of esterification reagents and catalysts to facilitate the formation of the ester bond. Industrial production methods may involve large-scale esterification processes with optimized reaction conditions to ensure high yield and purity of the final product .
Analyse Chemischer Reaktionen
Fluocortin Butyl unterliegt verschiedenen Arten chemischer Reaktionen, darunter:
Oxidation und Reduktion: Als Kortikosteroid kann Fluocortin Butyl Oxidations- und Reduktionsreaktionen unterliegen, insbesondere an den Hydroxyl- und Ketogruppen, die in seiner Struktur vorhanden sind.
Substitution: Das Fluoratom in der Struktur von Fluocortin Butyl kann unter bestimmten Bedingungen an Substitutionsreaktionen teilnehmen.
Zu den in diesen Reaktionen verwendeten gängigen Reagenzien gehören Esterasen für die Hydrolyse, Oxidationsmittel für Oxidationsreaktionen und Reduktionsmittel für Reduktionsreaktionen. Die Hauptprodukte, die aus diesen Reaktionen entstehen, sind Fluocortin und andere Metaboliten, abhängig von den spezifischen Reaktionsbedingungen .
Vergleich Mit ähnlichen Verbindungen
Fluocortin Butyl ist unter den Glukokortikoiden einzigartig, da es nach Ausübung seiner therapeutischen Wirkung schnell zu einer inaktiven Form, Fluocortin, metabolisiert wird . Diese Eigenschaft minimiert die systemische Exposition und reduziert das Risiko von Nebenwirkungen, die mit der langfristigen Anwendung von Glukokortikoiden verbunden sind. Zu ähnlichen Verbindungen gehören:
Flucortolon: Die Stammverbindung, aus der Fluocortin Butyl synthetisiert wird.
Loteprednol Etabonat: Ein weiteres Glukokortikoid, das so konzipiert ist, dass es schnell zu inaktiven Formen metabolisiert wird, und das zur Behandlung von Augenentzündungen eingesetzt wird.
Der einzigartige Ansatz der metabolischen Inaktivierung von Fluocortin Butyl macht es zu einer wertvollen Verbindung zur Behandlung von Entzündungszuständen mit einem geringeren Risiko systemischer Nebenwirkungen .
Eigenschaften
IUPAC Name |
butyl 2-[(6S,8S,9S,10R,11S,13S,14S,16R,17S)-6-fluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]-2-oxoacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H35FO5/c1-5-6-9-32-24(31)23(30)21-14(2)10-17-16-12-19(27)18-11-15(28)7-8-25(18,3)22(16)20(29)13-26(17,21)4/h7-8,11,14,16-17,19-22,29H,5-6,9-10,12-13H2,1-4H3/t14-,16+,17+,19+,20+,21-,22-,25+,26+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWTIDFOGTCVGQB-FHIVUSPVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC(=O)C(=O)C1C(CC2C1(CC(C3C2CC(C4=CC(=O)C=CC34C)F)O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCOC(=O)C(=O)[C@H]1[C@@H](C[C@@H]2[C@@]1(C[C@@H]([C@H]3[C@H]2C[C@@H](C4=CC(=O)C=C[C@]34C)F)O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H35FO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60194590 | |
| Record name | Fluocortin butyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60194590 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
446.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
41767-29-7 | |
| Record name | Fluocortin butyl | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=41767-29-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Fluocortin butyl [USAN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041767297 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Fluocortin butyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60194590 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Butyl 6α-fluoro-11β-hydroxy-16α-methyl-3,20-dioxopregna-1,4-dien-21-oate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.476 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | FLUOCORTIN BUTYL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6N7OA9MO7O | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



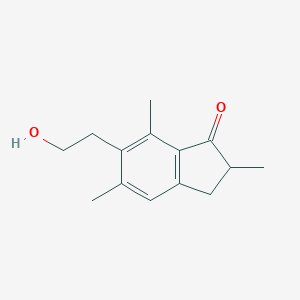
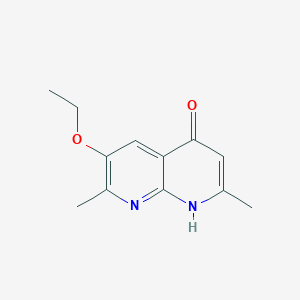
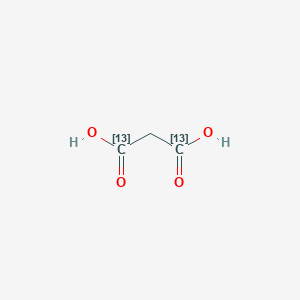
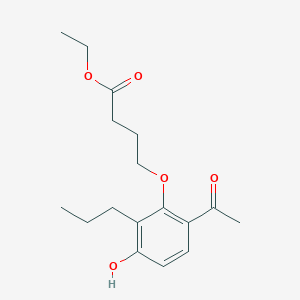
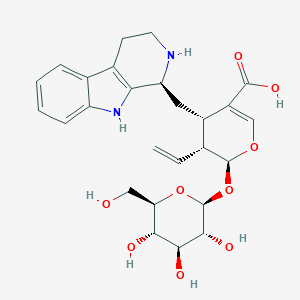
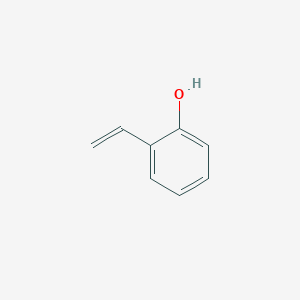
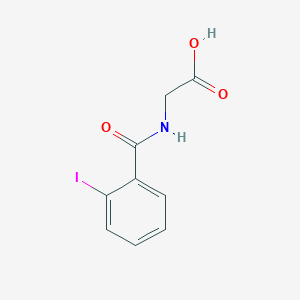
![(1S,1'S)-1,1'-Bis[bis[3,5-bis(trifluoromethyl)phenyl]phosphino]-2,2'-bis[(S)-(dimethylamino)phenylme](/img/structure/B127233.png)
